molecular formula C5H9NO2 B153543 Tetrahydrofuran-2-carboxamide CAS No. 91470-28-9

Tetrahydrofuran-2-carboxamide

Cat. No. B153543
CAS RN: 91470-28-9
M. Wt: 115.13 g/mol
InChI Key: GXHAENUAJYZNOA-UHFFFAOYSA-N
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Description

Tetrahydrofuran-2-carboxamide is a derivative of tetrahydrofuran-2-carboxylic acid, which is a chiral building block for beta-lactam antibiotics. The carboxylic acid form is known for its strong intermolecular associations, which can be studied using vibrational circular dichroism (VCD) . The amino acid derivatives of tetrahydrofuran-2-carboxylic acid, such as those synthesized from sugar amino acids, are of interest due to their potential applications in medicinal chemistry and drug design .

Synthesis Analysis

The synthesis of tetrahydrofuran-2-carboxamide derivatives involves several steps, starting from chiral precursors. For instance, the enantiospecific synthesis of (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid is reported using a sugar enone derived from galactose as a chiral precursor . The synthesis involves chemical manipulation of functional groups and key intermediates, such as the 6-azido-2-O-tosyl-3,4,6-trideoxy-d-erythro-hexono-1,5-lactone, which upon methanolysis forms the tetrahydrofuran ring . The overall yield of this synthesis sequence is reported to be 35%, with all intermediates and the final product being fully characterized .

Molecular Structure Analysis

The molecular structure of tetrahydrofuran-2-carboxamide and its derivatives is characterized by the presence of the tetrahydrofuran ring. The study of these molecules in solution reveals their preferential conformations. For example, the lactone intermediate and the target molecule in the synthesis of (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid have established conformations in solution . Additionally, the synthesis of a D-allo-5-(azidomethyl)tetrahydrofuran-2-carboxylate as an amino acid precursor is reported, with the carboxylic acid being cis to the azidomethyl substituent and trans to the diol moiety .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of tetrahydrofuran-2-carboxamide derivatives are complex and involve multiple steps. The intermolecular associations of the carboxylic acid form can be studied using VCD, which provides insights into the behavior of these molecules in solution . The oligomerization of the monomer to dimeric, tetrameric, and octameric carbopeptoids is also described, indicating the versatility of these molecules in forming larger structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrofuran-2-carboxamide derivatives are influenced by their molecular structure and intermolecular associations. The VCD study of tetrahydrofuran-2-carboxylic acid in solution indicates a complex equilibrium between monomers and dimers, with experimental results showing good agreement with simulated spectra when both monomeric and dimeric structures are considered . The NMR studies of the oligomers and deprotected tetramer provide further insights into the solution structures and physical properties of these molecules .

Scientific Research Applications

Synthesis and Chemical Processing

  • Tetrahydrofuran-2-carbonitrile, prepared from Tetrahydrofuran-2-carboxamide, has been used to synthesize (S)-1-(Tetrahydrofuran-2-yl) ethanone. This synthesis process involves dehydration, methylation, and purification steps (Chai Hong-we, 2015).

Pharmaceutical and Medicinal Chemistry

  • In the context of antimicrobial agents, Tetrahydrofuran-2-carboxamide derivatives have been investigated for their potential as inhibitors of undecaprenyl pyrophosphate synthase (UPPS). These compounds are considered for novel antimicrobial applications (Peukert et al., 2008).
  • Enantio-enriched chiral building blocks derived from L-glutamic acid, including (S)-tetrahydrofuran 2-carboxamide, have been synthesized. These building blocks are important in the development of various pharmaceutical compounds (Chen‐Guo Feng et al., 2006).

Catalysis and Chemical Reactions

  • Tetrahydrofuran-2-carboxamide has been involved in cross-dehydrogenative coupling reactions, an innovative approach in the preparation of carboxamide, carbamate, and urea derivatives. These compounds are significant in medicinal chemistry and natural product synthesis (Zhe He et al., 2020).
  • Research on the oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes to synthesize various heterocyclic derivatives, including tetrahydrofuran, dioxolane, and oxazoline derivatives, has also been conducted. These derivatives have applications in organic chemistry (Bacchi et al., 2005).

Chemical Separation and Purification

  • Pervaporation, a method for separating tetrahydrofuran (THF) from water using crosslinked copolymer membranes, has been explored. This process is significant in chemical industries where THF is a common solvent (S. Ray & S. Ray, 2008).

Safety And Hazards

Tetrahydrofuran-2-carboxamide is classified as a hazardous substance. It is highly flammable and can cause serious eye irritation. It may also cause respiratory irritation and is suspected of causing cancer . Personal protective equipment, including dust masks, eyeshields, and gloves, is recommended when handling this substance .

properties

IUPAC Name

oxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHAENUAJYZNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393498
Record name Tetrahydrofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrofuran-2-carboxamide

CAS RN

91470-28-9
Record name Tetrahydrofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxolane-2-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
R Parella, SA Babu - The Journal of Organic Chemistry, 2015 - ACS Publications
… In this regard, we assembled the chiral tetrahydrofuran-2-carboxamide substrates 1h (R-isomer) and 1i (S-isomer, Scheme 4). Then we performed the Pd-catalyzed direct C(sp 3 )–H …
Number of citations: 75 pubs.acs.org
C Jian-Lan, DL Cao, JB Cai - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
… (S)-Tetrahydrofuran-2-carboxamide … (R)-Tetrahydrofuran-2-carboxamide top …
Number of citations: 3 scripts.iucr.org
K Du, S Niu, X Chen, P Zhang - Tetrahedron Letters, 2018 - Elsevier
… A novel fluorescent sensor (AQTF1) based on the N-(quinolin-8-yl) tetrahydrofuran-2-carboxamide was designed and synthesized. This new sensor demonstrated high selectivity for the …
Number of citations: 17 www.sciencedirect.com
CG Feng, J Chen, JL Ye, YP Ruan, X Zheng… - Tetrahedron, 2006 - Elsevier
… We first investigated the synthesis of tetrahydrofuran 2-carboxamide (S)-2 by the route depicted in Scheme 1. Lactone-amide 8d (S)-8, easily available in multigram quantity from l-…
Number of citations: 14 www.sciencedirect.com
CA Varshini, KS Kumari, S Sushma… - Inventi Rapid: Pharm …, 2012 - researchgate.net
… Chemically, ALH is N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methyl-amino] propyl] tetrahydrofuran-2carboxamide.It is a selective α-1blocker used to treat Benign prostatic …
Number of citations: 15 www.researchgate.net
T Kanamori, H Segawa, T Yamamuro… - Drug Testing and …, 2020 - Wiley Online Library
… by flash chromatography (column, silica gel; solvent chloroform/methanol) to obtain 112 mg of crude N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-5-oxo-tetrahydrofuran-2-carboxamide. …
A Dreger, K Hoff, O Agoglitta, EF Bülbül, J Melesina… - Bioorganic …, 2021 - Elsevier
… The (2S,3R,5R)-configured 3-hydroxytetrahydrofuran derivative ent-8 ((2S,3R,5R)-N,3-Dihydroxy-5-(4-{[4-(morpholinomethyl)phenyl]ethynyl}phenyl)tetrahydrofuran-2-carboxamide) …
Number of citations: 4 www.sciencedirect.com
A Dreger, O Kharwb, O Agoglitta, EF Bülbül… - …, 2019 - Wiley Online Library
… was obtained, of which the (2S,5S)-configured hydroxamic acid 15 ((2S,3S,4R,5S)-N,3,4-trihydroxy-5-(4-{[4-(morpholinomethyl)phenyl]ethynyl}phenyl)tetrahydrofuran-2-carboxamide) …
P Zhang, J Zeng, P Pan, X Zhang, M Yan - Organic Letters, 2022 - ACS Publications
… (6) Several other substrates, such as (1-phenyl-cyclopentanecarboxamide (1p) and tetrahydrofuran-2-carboxamide (1q) are incompatible with the reaction. No expected ring opening …
Number of citations: 8 pubs.acs.org
AJ Krotulski, DM Papsun, M Friscia… - Journal of Analytical …, 2018 - academic.oup.com
… Tetrahydrofuranylfentanyl (THFF), also known as tetrahydrofuran fentanyl or N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]tetrahydrofuran-2-carboxamide (Figure 1), is an emerging novel …
Number of citations: 63 academic.oup.com

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